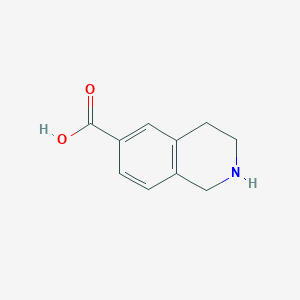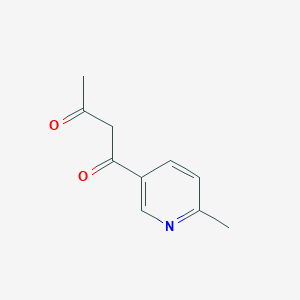
1-(6-Methylpyridin-3-yl)butane-1,3-dione
描述
The compound 1-(6-Methylpyridin-3-yl)butane-1,3-dione is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The structure of this compound suggests that it is a diketone, with the ketone groups positioned on a butane backbone, and a 6-methylpyridin-3-yl group attached to it. This structure is related to the compounds discussed in the provided papers, which focus on the decarbonylation of α-diketones and the synthesis of pyridinediones from acetoacetyl derivatives .
Synthesis Analysis
The synthesis of related compounds involves the reaction of acetoacetyl derivatives with amines, followed by heating to afford N-substituted pyridine carboxylic acids. These acids then undergo decarboxylation to yield N-substituted tetrahydropyridine diones . Although the exact synthesis of 1-(6-Methylpyridin-3-yl)butane-1,3-dione is not detailed, it can be inferred that a similar pathway could be employed, starting with an appropriate acetoacetyl precursor and a 6-methylpyridin-3-yl amine.
Molecular Structure Analysis
The molecular structure of α-diketones is significant as it influences their reactivity and the types of reactions they can undergo. In the case of the related compounds studied, mass spectrometry was used to analyze the fragmentation patterns of the radical cations of these molecules. The results showed a sequence of decarbonylation reactions, leading to the loss of CO and the formation of various fragment ions . This suggests that the molecular structure of 1-(6-Methylpyridin-3-yl)butane-1,3-dione would also exhibit similar fragmentation patterns due to the presence of the diketone functional group.
Chemical Reactions Analysis
The decarbonylation of α-diketones is a key reaction that has been observed in the mass spectrometry analysis of related compounds. The loss of CO from the molecular ions results in a series of smaller fragment ions. This type of reaction is indicative of the instability of the diketone group under ionizing conditions and suggests that 1-(6-Methylpyridin-3-yl)butane-1,3-dione could also undergo similar decarbonylation reactions under appropriate conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(6-Methylpyridin-3-yl)butane-1,3-dione are not directly reported in the provided papers, the properties of similar compounds can provide some insight. The related α-diketones are likely to have moderate to high boiling points due to their molecular weight and the presence of aromatic rings. Their solubility in organic solvents such as toluene and diethylene glycol dimethyl ether is also suggested by the synthesis and reaction conditions described . The stability of these compounds under various conditions, such as high temperature, can be inferred from the decarboxylation and decarbonylation reactions they undergo.
属性
IUPAC Name |
1-(6-methylpyridin-3-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-9(6-11-7)10(13)5-8(2)12/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRPGSMZYAPOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603652 | |
| Record name | 1-(6-Methylpyridin-3-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-3-yl)butane-1,3-dione | |
CAS RN |
56703-83-4 | |
| Record name | 1-(6-Methylpyridin-3-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

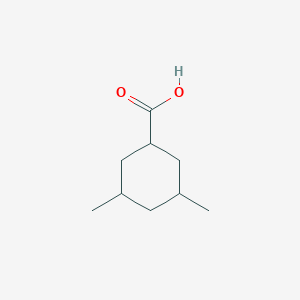
![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
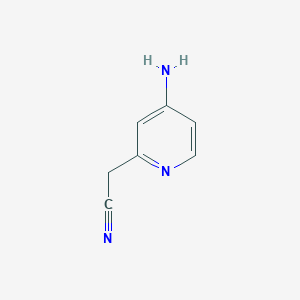
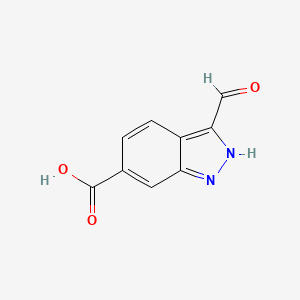

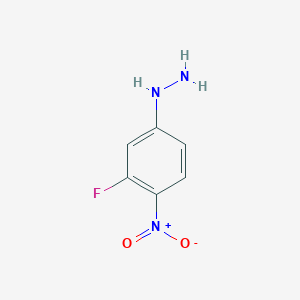
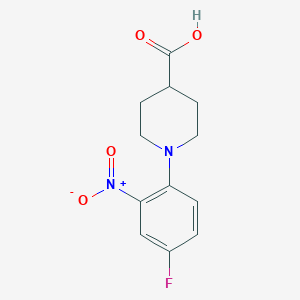
![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)
